![molecular formula C13H24O3Si B14408998 Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate CAS No. 82884-41-1](/img/structure/B14408998.png)
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₄O₃Si. It features a spiro[2.5]octane skeleton, which is a unique structural motif in organic chemistry
Méthodes De Préparation
The synthesis of Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate typically involves the reaction of spiro[2.5]octane-1-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of advanced materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate can be compared with other spirocyclic compounds such as:
Pestalotriols A and B: These are spiro[2.5]octane derivatives isolated from the endophytic fungus Pestalotiopsis fici.
Spiro-flavonoids: These compounds contain a spiro-carbon at the center of their structure and exhibit unique biological activities.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
82884-41-1 |
|---|---|
Formule moléculaire |
C13H24O3Si |
Poids moléculaire |
256.41 g/mol |
Nom IUPAC |
methyl 2-trimethylsilyloxyspiro[2.5]octane-1-carboxylate |
InChI |
InChI=1S/C13H24O3Si/c1-15-12(14)10-11(16-17(2,3)4)13(10)8-6-5-7-9-13/h10-11H,5-9H2,1-4H3 |
Clé InChI |
VFSUANFRMDRJIT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(C12CCCCC2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


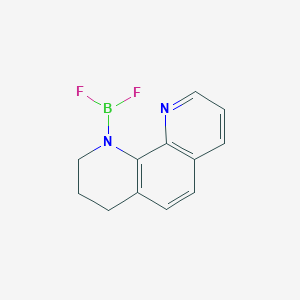
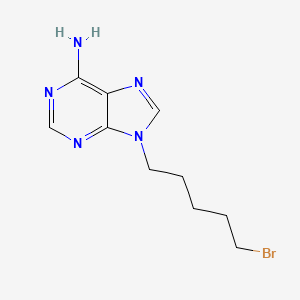

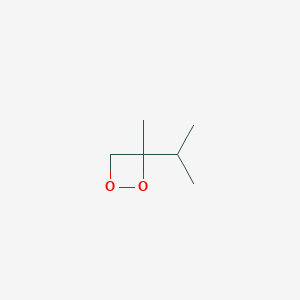
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
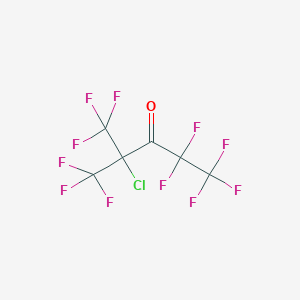
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
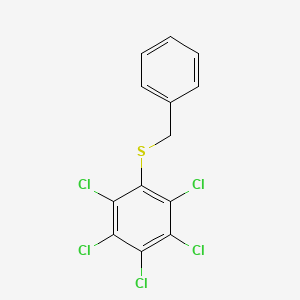
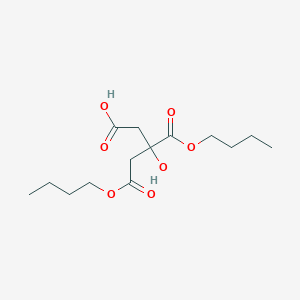
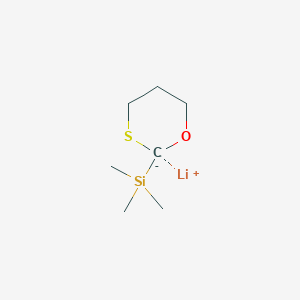
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
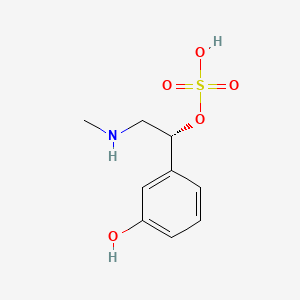
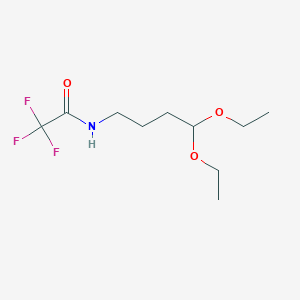
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
